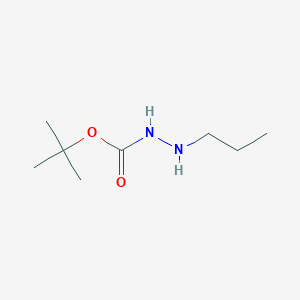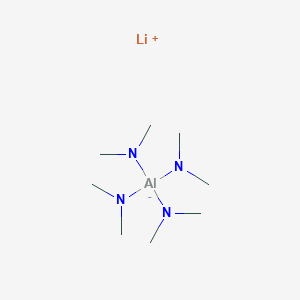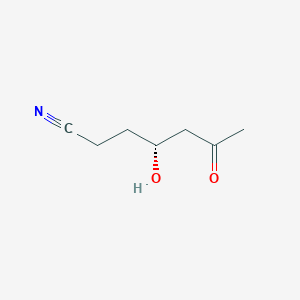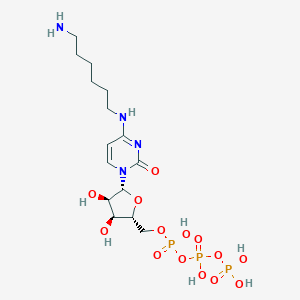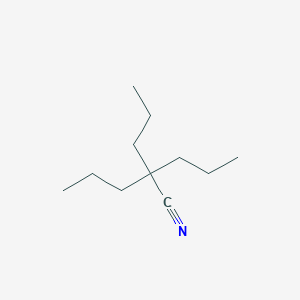
2,2-Dipropylvaleronitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2,2-Dipropylvaleronitrile involves several key steps and methodologies in organic synthesis. A study by Xu Jing-gan (2014) detailed the synthesis of 2,2-Dipropyl-β-alanine from ethyl cyanoacetate via alkylation, followed by catalytic reduction and hydrolysis, a process which could be closely related to the synthesis of 2,2-Dipropylvaleronitrile by modifying the starting materials and reaction conditions. This provides a foundational understanding of the synthetic routes that can be adapted for synthesizing 2,2-Dipropylvaleronitrile (Xu Jing-gan, 2014).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to 2,2-Dipropylvaleronitrile can be performed using various spectroscopic techniques. For instance, the study on novel 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile by S. Fatma et al. (2015) employed FT-IR, 1H NMR, 13C NMR, and UV–visible spectroscopy to characterize the synthesized compound, illustrating the methods that could be employed for 2,2-Dipropylvaleronitrile as well (S. Fatma et al., 2015).
Chemical Reactions and Properties
The chemical reactions and properties of 2,2-Dipropylvaleronitrile can be explored through studies focusing on the reactivity of similar nitrile compounds. For example, the work by Juventino J. García et al. (2004) on the cleavage of carbon−carbon bonds in alkyl cyanides using nickel(0) showcases the type of chemical reactions that nitrile compounds, including 2,2-Dipropylvaleronitrile, might undergo, providing insights into their chemical behavior and reactivity (Juventino J. García et al., 2004).
Physical Properties Analysis
Analyzing the physical properties of 2,2-Dipropylvaleronitrile involves understanding its stability, melting point, boiling point, solubility, and other relevant parameters. Although specific studies on 2,2-Dipropylvaleronitrile are not available, the physical properties of similar compounds can provide valuable insights. For instance, the stability and crystalline structure of related nitrile compounds have been analyzed through X-ray crystallography, as demonstrated in the synthesis and crystal structure analysis of 9,9-Dipropionitrilefluorene by Yuanqiang Hu (2013) (Yuanqiang Hu, 2013).
Chemical Properties Analysis
The chemical properties of 2,2-Dipropylvaleronitrile, such as reactivity, chemical stability, and interaction with other compounds, can be deduced from literature on similar nitrile compounds. Studies like the one by Ronald H. Szumigala et al. (2004), which discusses the halodeboronation of aryl boronic acids, provide a framework for understanding the chemical behavior and properties of nitrile compounds, including potential reactions and transformations (Ronald H. Szumigala et al., 2004).
Wissenschaftliche Forschungsanwendungen
- Pharmaceuticals
- Application : 2,2-Dipropylvaleronitrile is used as a pharmaceutical secondary standard . This means it serves as a benchmark or reference in pharmaceutical analysis.
- Method of Application : As a certified reference material (CRM), 2,2-Dipropylvaleronitrile is used in analytical applications. These include pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .
- Results or Outcomes : The use of 2,2-Dipropylvaleronitrile as a CRM helps ensure the accuracy and reliability of analytical results in the aforementioned applications .
- Separation Science
- Application : 2,2-Dipropylvaleronitrile has been used in the field of separation science .
- Method of Application : While the specific methods of application are not detailed in the source, it’s likely that this compound is used as a target analyte in chromatographic separations .
- Results or Outcomes : The outcomes of such applications would typically involve the successful separation of 2,2-Dipropylvaleronitrile from other components in a mixture .
Eigenschaften
IUPAC Name |
2,2-dipropylpentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-4-7-11(10-12,8-5-2)9-6-3/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAHTDIOUIVENZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(CCC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30201563 | |
| Record name | 2,2-Dipropylvaleronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dipropylvaleronitrile | |
CAS RN |
5340-48-7 | |
| Record name | 2,2-Dipropylpentanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5340-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dipropylvaleronitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005340487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC915 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=915 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Dipropylvaleronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dipropylvaleronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.890 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-DIPROPYLVALERONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE87M2OA61 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






